Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the piperazine family Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch reactions or continuous flow processes. These methods utilize supported metal catalysts and microwave reactors to enhance reaction efficiency and yield . The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: Another piperazine derivative with similar structural features.
Cyclohexylpiperazine: Shares the cyclohexyloxy group but differs in other substituents.
Uniqueness
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3-cyclohexyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4.ClH/c1-2-21-16(20)18-10-8-17(9-11-18)12-14(19)13-22-15-6-4-3-5-7-15;/h14-15,19H,2-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLZAAXXDIENGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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